N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
Brand Name: Vulcanchem
CAS No.: 1170132-58-7
VCID: VC2305282
InChI: InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
SMILES: CC1=C(C(=NN1CCN(C)C)C)Br
Molecular Formula: C9H16BrN3
Molecular Weight: 246.15 g/mol

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine

CAS No.: 1170132-58-7

Cat. No.: VC2305282

Molecular Formula: C9H16BrN3

Molecular Weight: 246.15 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine - 1170132-58-7

Specification

CAS No. 1170132-58-7
Molecular Formula C9H16BrN3
Molecular Weight 246.15 g/mol
IUPAC Name 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
Standard InChI Key LKVMCOCERDLAHY-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCN(C)C)C)Br
Canonical SMILES CC1=C(C(=NN1CCN(C)C)C)Br

Introduction

Chemical Identity and Physical Properties

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is characterized by a pyrazole ring substituted with bromine and methyl groups, connected to a dimethylamine moiety via an ethyl linker. The compound possesses significant structural features that contribute to its chemical reactivity and biological properties.

Basic Identification Parameters

The compound is uniquely identified through several established chemical identifiers as shown in Table 1.

Table 1. Identification Parameters of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine

ParameterValue
CAS Number1170132-58-7
Molecular FormulaC₉H₁₆BrN₃
Molecular Weight246.15 g/mol
IUPAC Name2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
Standard InChIInChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
Standard InChIKeyLKVMCOCERDLAHY-UHFFFAOYSA-N
SMILESCC1=C(C(=NN1CCN(C)C)C)Br
PubChem Compound ID25219565

The compound features a pyrazole ring with bromine at the 4-position and methyl groups at the 3- and 5-positions. The pyrazole nitrogen is connected to an ethyl chain that terminates with a dimethylamine group .

Physical Characteristics

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically appears as a solid at room temperature. Its physical properties include:

  • Physical state: Solid at ambient temperature

  • Storage stability: Stable under standard laboratory conditions

  • Sensitivity classification: Irritant

  • Recommended storage: Room temperature in tightly closed containers

Synthesis and Preparation Methods

The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically involves multiple steps, including formation of the pyrazole ring followed by functionalization.

General Synthetic Routes

The preparation of this compound commonly follows these strategic pathways:

  • Pyrazole Ring Formation: Initial synthesis of the 3,5-dimethyl-1H-pyrazole core structure

  • Selective Bromination: Introduction of bromine at the 4-position of the pyrazole ring

  • N-Alkylation: Attachment of the ethyl-N,N-dimethylamine side chain to the pyrazole nitrogen

Detailed Synthetic Methodology

The synthesis typically begins with the formation of the pyrazole ring through the condensation of a 1,3-diketone with hydrazine. The resulting 3,5-dimethylpyrazole can be selectively brominated at the 4-position using appropriate brominating agents such as N-bromosuccinimide (NBS) in suitable solvents.

The final step involves N-alkylation of the brominated pyrazole with 2-chloro-N,N-dimethylethylamine under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents like DMF or acetonitrile.

Recent methodological advances include ultrasound-assisted synthesis, which has been reported to improve reaction efficiency for similar pyrazole derivatives. Ultrasonic irradiation can significantly reduce reaction times and increase yields while providing a greener approach to synthesis .

Biological Activities and Applications

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine and structurally related pyrazole derivatives exhibit diverse biological activities, making them valuable in various research applications.

Medicinal Chemistry Applications

The compound has potential applications in pharmaceutical research, particularly in the following areas:

Anticancer Research

Pyrazole derivatives with similar structural features have demonstrated anticancer properties through various mechanisms, including:

  • Inhibition of specific kinases involved in cell proliferation pathways

  • Modulation of apoptosis in cancer cells

  • Interference with microtubule dynamics essential for cell division

Antimicrobial Activity

Compounds with the pyrazole-bromine scaffold have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances interaction with bacterial cellular targets, disrupting essential metabolic processes.

Agricultural Chemistry Applications

In agricultural research, the compound and its analogues show promise as:

  • Potential Pesticide Precursors: The pyrazole structure is found in several commercial pesticides, suggesting potential applications in pest control

  • Plant Growth Regulators: Modification of the side chain can produce derivatives that influence plant hormone pathways

Materials Science Applications

The unique structural features of this compound make it valuable in materials science:

  • Polymer Chemistry: As a building block for polymers with specialized thermal and mechanical properties

  • Coordination Chemistry: The nitrogen atoms provide potential coordination sites for metal ions, allowing the development of novel metal-organic frameworks

Structure-Activity Relationships

Understanding the relationship between the structural features of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine and its biological activity is crucial for rational design of more effective derivatives.

Key Structural Elements Affecting Activity

Table 2. Structure-Activity Relationships of Key Molecular Features

Structural FeatureInfluence on Activity
Bromine at 4-positionEnhances lipophilicity, improves membrane penetration, participates in halogen bonding with target proteins
3,5-Dimethyl groupsIncrease electron density in the pyrazole ring, affecting binding to target sites and metabolic stability
Pyrazole coreEssential for biological activity, provides a rigid scaffold for proper orientation of functional groups
Ethyl linkerProvides optimal distance between the pyrazole and amine groups, affecting binding affinity
N,N-DimethylamineIncreases basicity, improves water solubility, and may enhance interaction with acidic binding sites

Comparison with Related Compounds

The compound's activity profile can be better understood by comparing it with structurally similar compounds, highlighting the impact of specific structural modifications.

Table 3. Comparison with Structurally Related Compounds

CompoundStructural DifferenceEffect on Properties/Activity
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamineTerminal NH₂ instead of N(CH₃)₂Increased hydrogen bonding capacity, different pharmacokinetic profile
N-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamineChlorine instead of bromineSmaller atomic radius, different electronic properties, altered binding affinity
4-bromo-3,5-dimethyl-1H-pyrazole-1-methanolHydroxymethyl instead of dimethylaminoethylIncreased hydrophilicity, different metabolic pathway
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamideAdditional carbonyl group, propyl vs. ethylReduced basicity, different hydrogen bonding pattern, altered bioavailability

Analytical Characterization

Accurate identification and characterization of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is essential for research and quality control purposes.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound typically shows:

  • Signals at δ ~2.1-2.4 ppm for the pyrazole methyl groups

  • Signals at δ ~2.3-2.6 ppm for the N,N-dimethylamine groups

  • Complex multiplets at δ ~2.5-3.0 ppm for the ethyl chain protons

Carbon-13 NMR (¹³C NMR) reveals the carbon framework, with characteristic signals for:

  • Pyrazole quaternary carbons (C-3, C-4, C-5)

  • Methyl carbon resonances

  • Ethyl chain and N,N-dimethyl carbons

Mass Spectrometry

Mass spectrometric analysis provides confirmation of molecular weight and fragmentation patterns. The molecular ion peak [M]⁺ at m/z 246 and the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio) are diagnostic features.

Infrared Spectroscopy

IR spectroscopy shows characteristic absorption bands for:

  • C-H stretching of methyl and methylene groups (2850-3000 cm⁻¹)

  • C=N stretching of the pyrazole ring (1550-1650 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control. Typical HPLC conditions might include:

  • C18 reverse-phase column

  • Mobile phase: acetonitrile/water gradient with buffer

  • UV detection at 254-280 nm

AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Storage ConditionsRoom temperature, tightly closed container, away from incompatible materials
Handling PrecautionsUse in well-ventilated area, avoid dust formation, prevent contact with skin and eyes
First Aid MeasuresEyes: Rinse with water for several minutes
Skin: Wash with soap and water
Inhalation: Move to fresh air
Ingestion: Seek immediate medical attention

Regulatory Status

While specific regulatory information for this compound is limited, it falls under general chemical safety regulations. Researchers should consult current regulatory guidelines in their jurisdiction when working with this compound.

Future Research Directions

The unique structural features of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine suggest several promising avenues for future research:

  • Structural Optimization: Modification of the pyrazole substitution pattern or the dimethylamine moiety may enhance specific biological activities

  • Mechanism Studies: Investigation of the precise mechanisms of action in biological systems

  • Novel Applications: Exploration of applications in emerging fields such as photochemistry, catalysis, and nanotechnology

  • Improved Synthetic Routes: Development of more efficient, environmentally friendly synthesis methods

  • Combination Studies: Investigation of synergistic effects when combined with other bioactive compounds

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